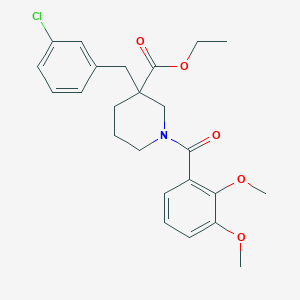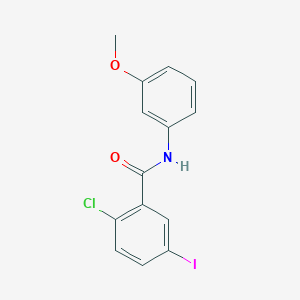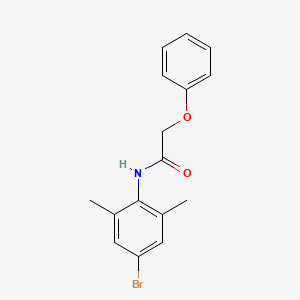
ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It has gained significant attention in recent years due to its potential use in scientific research applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, leading to a reduction in cellular damage. The compound has also been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate in lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the use of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of neurodegenerative diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential efficacy in clinical settings. Another potential direction is the development of new anti-cancer therapies. The compound has been shown to exhibit anti-tumor properties, and further research is needed to determine its potential as a cancer therapeutic. Finally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases, and further research is needed to determine its potential efficacy in these settings.
Conclusion
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has shown promising results in the treatment of various diseases, including neurodegenerative diseases and cancer. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound's anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of novel therapeutics.
合成法
The synthesis of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate involves the reaction between 3-chlorobenzyl chloride and 2,3-dimethoxybenzoyl chloride in the presence of potassium carbonate. The resulting product is then reacted with ethyl piperidine-3-carboxylate in the presence of triethylamine to yield ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate has been used extensively in scientific research as a potential therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the development of novel therapeutics.
特性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(2,3-dimethoxybenzoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO5/c1-4-31-23(28)24(15-17-8-5-9-18(25)14-17)12-7-13-26(16-24)22(27)19-10-6-11-20(29-2)21(19)30-3/h5-6,8-11,14H,4,7,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGMHSJKEPQWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(C(=CC=C2)OC)OC)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)

![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)

![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6003237.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(phenoxyacetyl)amino]phenyl phenoxyacetate](/img/structure/B6003238.png)

![4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003253.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6003257.png)
![2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003259.png)